TSHR Antagonist Potency: Nanomolar IC50 vs. Micromolar In-Class Comparator
This compound demonstrates at least 150-fold higher TSHR antagonist potency compared to the published first-generation small-molecule TSHR antagonist VA-K-14. The target compound achieves IC50 values of 82 nM (human TSHR, HEK293 cells) and 39 nM (rat TSHR, FRTL-5 cells) in a TR-FRET cAMP assay [1]. In contrast, VA-K-14 displayed an IC50 of 12.3 μM in a TSH-stimulated luciferase reporter assay in CHO cells [2]. This significant potency gap is critical for studies requiring complete receptor inhibition at low concentrations, and VA-K-14's weak activity makes it unsuitable as an alternative.
| Evidence Dimension | TSHR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 82 nM (human TSHR in HEK293 cells); 39 nM (rat TSHR in FRTL-5 cells) |
| Comparator Or Baseline | VA-K-14: 12,300 nM (TSH-stimulated TSHR in CHO cells) |
| Quantified Difference | 150-fold to 315-fold higher potency for the target compound |
| Conditions | Target compound: cAMP production after 2h incubation, Eu-cAMP TR-FRET assay. VA-K-14: CRE-luciferase reporter after TSH stimulation. Note: different assay formats, direct quantitative comparison is indicative. |
Why This Matters
Researchers requiring potent, nanomolar-level TSHR inhibition for cellular or in vivo studies cannot achieve comparable results with the micromolar tool VA-K-14.
- [1] BindingDB. BDBM50614116. Affinity Data for human and rat TSHR. Data curated by ChEMBL. View Source
- [2] Latif R, Realubit RB, Karan C, Mezei M, Davies TF. TSH Receptor Signaling Abrogation by a Novel Small Molecule. Front Endocrinol (Lausanne). 2016 Sep 27;7:130. View Source
